

The Pharmacokinetics and Bioavailability of Carbocysteine Lysine: A Technical Guide

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Compound of Interest

Compound Name: Carbocysteine lysine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of **carbocysteine lysine** salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Carbocysteine, in its lysine salt form, is a well-established mucoactive agent. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and developing new formulations. This guide synthesizes available data to present a clear picture of its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability from various dosage forms.

Pharmacokinetic Profile

Carbocysteine lysine salt is readily absorbed orally. Upon absorption, the lysine moiety is cleaved, releasing the active compound, S-carboxymethyl-L-cysteine (SCMC).^{[1][2]} The pharmacokinetic properties of carbocysteine are characterized by rapid absorption and a relatively short half-life.

Absorption

Following oral administration, carbocysteine is rapidly absorbed from the gastrointestinal tract.^{[3][4]} Peak serum concentrations (C_{max}) are typically reached within 1 to 2 hours.^{[2][4]} The

lysine salt was developed to enhance solubility and absorption.[5]

Distribution

Carbocysteine distributes into various tissues, with a particular affinity for lung and bronchial secretions, which is relevant to its therapeutic effect.[3][6] The apparent volume of distribution has been reported to be approximately 60.4 liters.[5]

Metabolism

The metabolism of carbocysteine is complex and can vary among individuals, potentially due to genetic polymorphisms.[3][7] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, resulting in the formation of inactive metabolites.[3] A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified.[8] It is generally accepted that sulfoxidation is a main metabolic pathway.[3]

Excretion

Carbocysteine and its metabolites are primarily eliminated through the kidneys.[5] A significant portion of the administered dose, estimated to be between 30% and 60%, is excreted unchanged in the urine.[3][5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of **carbocysteine lysine salt** and carbocysteine from various studies.

Parameter	Value	Dosage Form & Strength	Subject Population	Source
Cmax	11.2 mcg/mL	2.7g Carbocysteine Lysine	Not Specified	[5]
1.29 - 11.22 µg/ml	500-1500 mg S- carboxymethyl-L- cysteine (multiple doses)	Not Specified	[9]	
5.6 µg/mL	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
5.8 µg/mL	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
Tmax	1.5 - 2 hrs	2.7g Carbocysteine Lysine	Not Specified	[5]
1 - 1.7 hours	Oral Carbocysteine	Not Specified	[2][3]	
2.2 hr	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
2.3 hr	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
AUC	43.3 mcg/ml/hr	2.7g Carbocysteine Lysine	Not Specified	[5]

20.1 ± 4.3 μg·hr/mL (AUC _{0-t})	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
21.4 ± 3.9 μg·hr/mL (AUC _{0-t})	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
22.8 ± 4.5 μg·hr/mL (AUC _{0-∞})	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
23.9 ± 4.2 μg·hr/mL (AUC _{0-∞})	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
Half-life (t _{1/2})	~1.5 hours	Not Specified	Not Specified	[5]
1.33 hours	Oral Carbocysteine	Not Specified	[2]	
1.5 ± 0.1 hr	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
1.5 ± 0.2 hr	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
Volume of Distribution (V _d)	60.4 liters	Not Specified	Not Specified	[5]

Bioavailability

Studies have shown that the bioavailability of carbocysteine does not significantly differ between various oral pharmaceutical formulations, such as tablets, syrups, capsules, and granules.[5][10][11] This suggests that these dosage forms can be used interchangeably

without a significant impact on clinical efficacy. Bioequivalence studies comparing different tablet and capsule formulations have confirmed their therapeutic equivalence.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

The determination of carbocysteine concentrations in biological matrices is essential for pharmacokinetic and bioavailability studies. Various analytical methods have been developed and validated for this purpose.

Bioanalytical Method: LC-MS/MS

A common and sensitive method for quantifying carbocysteine in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

4.1.1. Sample Preparation (Protein Precipitation)

- An aliquot of 200 μL of a plasma sample is transferred to a 2-mL Eppendorf tube.[\[17\]](#)
- 25 μL of an internal standard solution (e.g., Rosiglitazone) is added and vortexed for 20-30 seconds.[\[17\]](#)
- 700 μL of methanol is added to precipitate plasma proteins, followed by vortexing for 5 minutes.[\[17\]](#)
- The sample is centrifuged at 15,000 rpm for 5 minutes at 10°C.[\[17\]](#)
- 250 μL of the supernatant is diluted with 250 μL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v) and transferred to HPLC vials for analysis.[\[17\]](#)

4.1.2. Chromatographic Conditions

- Column: Waters Symmetry Shield RP 8, 150 \times 3.9 mm, 5 μm .[\[17\]](#)
- Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60).[\[17\]](#)
- Flow Rate: 500 $\mu\text{L}/\text{min}$.[\[17\]](#)
- Injection Volume: 5 μL .[\[17\]](#)

- Column Temperature: 40°C.[17]

4.1.3. Mass Spectrometric Detection

- Ionization Mode: Positive Ion Mode.[17]
- MRM Transitions:
 - Carbocysteine: 180.0 > 89.0.[17]
 - Rosiglitazone (IS): 238.1 > 135.1.[17]

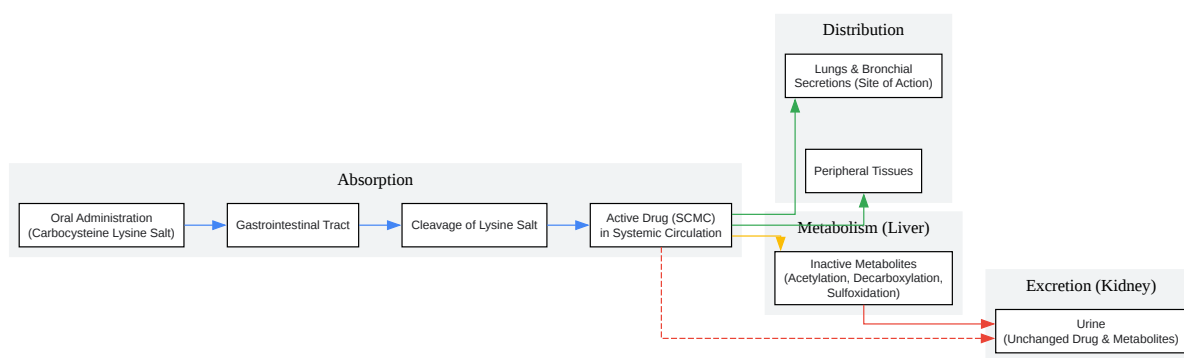
Bioequivalence Study Design

A typical bioequivalence study for carbocysteine formulations follows an open-label, randomized, two-sequence, two-period crossover design.[19][12][13]

- Subjects: Healthy adult volunteers.
- Dosing: A single oral dose of the test and reference formulations are administered on separate occasions.
- Washout Period: A washout period of at least one week separates the two treatment periods. [12][13]
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose). [12][13]
- Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as C_{max}, T_{max}, and AUC.
- Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of C_{max} and AUC for the test and reference products against the standard acceptance range (e.g., 80-125%).

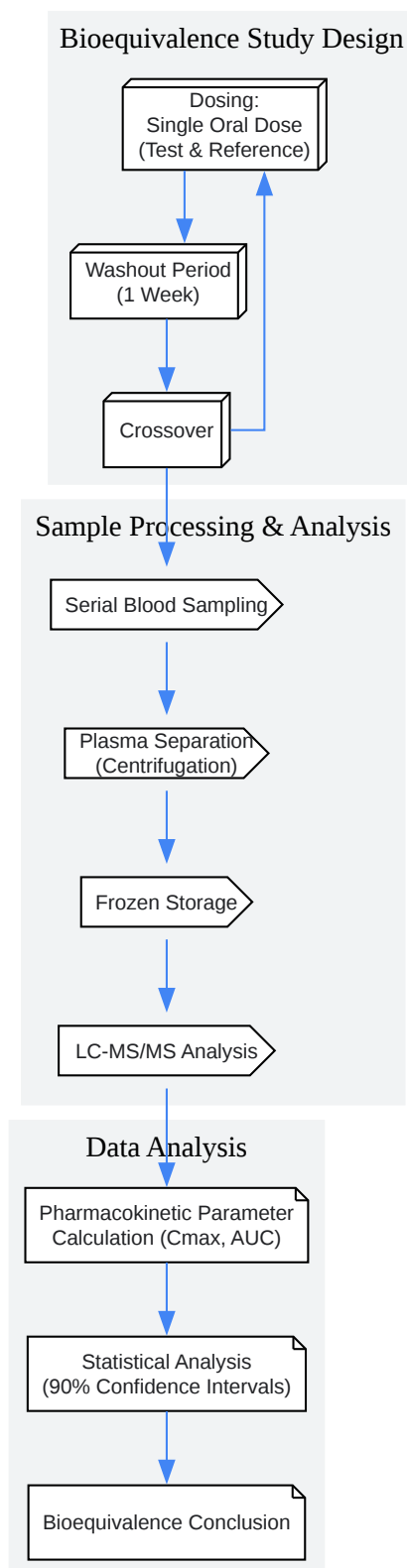
Visualizations

The following diagrams illustrate key processes related to the pharmacokinetics and analysis of **carbocysteine lysine**.



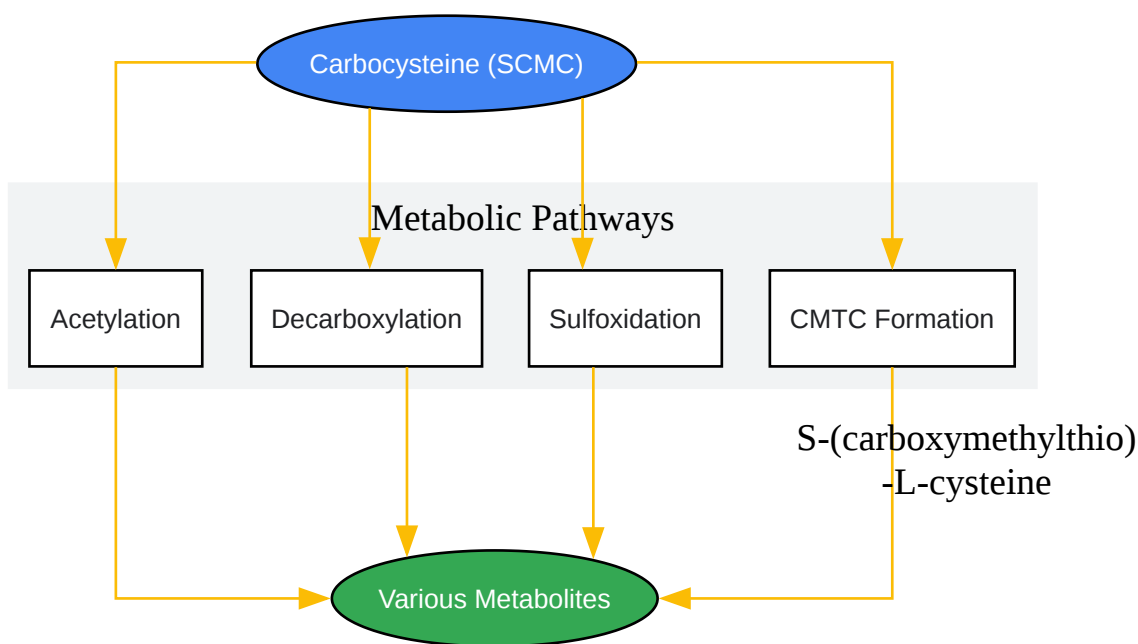
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Caption: ADME pathway of **carbocysteine lysine** salt.



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Caption: Workflow for a carbocysteine bioequivalence study.



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Caption: Major metabolic pathways of carbocysteine.

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